2,6-Lutidine hexafluorophosphate

Organic Synthesis Nucleophilic Substitution Reaction Mechanism

Choose 2,6‑lutidine hexafluorophosphate (pKa ≈6.6) when regio‑ or stereochemical integrity is critical. Its weakly coordinating PF₆ ⁻ anion and bulky lutidinium cation minimize side reactions compared to less hindered pyridine bases. In documented cases, it drives reactions to a single product where pyridine produces mixtures, making it essential for high‑value medicinal‑chemistry intermediates. It is also the base‑of‑choice in COMU‑mediated peptide coupling in water, delivering high yields and excellent retention of stereochemistry for green‑chemistry workflows.

Molecular Formula C7H10F6NP
Molecular Weight 253.12 g/mol
Cat. No. B14006185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Lutidine hexafluorophosphate
Molecular FormulaC7H10F6NP
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESCC1=[NH+]C(=CC=C1)C.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C7H9N.F6P/c1-6-4-3-5-7(2)8-6;1-7(2,3,4,5)6/h3-5H,1-2H3;/q;-1/p+1
InChIKeyJIMJZUPQEMNBEQ-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Lutidine Hexafluorophosphate for Peptide Synthesis and Organic Transformations: A Comparative Overview


2,6-Lutidine hexafluorophosphate (CAS 111632-68-9) is the hexafluorophosphate salt of 2,6-dimethylpyridine, a sterically hindered, non-nucleophilic base [1]. Its conjugate acid, 2,6-lutidinium, has a pKa of approximately 6.60–6.72, placing it among moderately basic pyridine derivatives [2]. The compound's utility arises from the combination of a weakly coordinating hexafluorophosphate anion and a sterically encumbered lutidinium cation, which imparts distinct reactivity and handling properties compared to other basic reagents [3].

Why 2,6-Lutidine Hexafluorophosphate Cannot Be Freely Substituted by Other Hindered Pyridinium or Ammonium Salts


The selection of a base for sensitive transformations involving acid-sensitive substrates or electrophilic intermediates is not trivial. While 2,6-lutidine hexafluorophosphate, 2,4,6-collidine hexafluorophosphate, and 2,6-di-tert-butylpyridine hexafluorophosphate all offer a non-nucleophilic, weakly coordinating anion, their distinct steric profiles and basicities lead to divergent outcomes in reaction yield and selectivity [1][2]. Furthermore, in peptide coupling protocols, the choice of base directly impacts racemization levels, with 2,6-lutidine-based systems exhibiting unique performance characteristics compared to alternatives like triethylamine [3]. Simply interchanging these seemingly similar salts without quantitative data risks compromised yields, increased side reactions, or loss of stereochemical integrity.

Quantitative Differentiation of 2,6-Lutidine Hexafluorophosphate: Head-to-Head Data Against Closest Analogs


Head-to-Head: 2,6-Lutidine vs. Pyridine in Controlling Mechanistic Pathway Selectivity

In a study examining the relative rates of formation of two competing substitution products (I and II), the choice of base proved decisive. With pyridine as the base, a mixture of products I and II was obtained. In stark contrast, when 2,6-lutidine was employed, the reaction yielded product I exclusively, demonstrating a complete shift in mechanistic outcome driven by the increased steric bulk of 2,6-lutidine .

Organic Synthesis Nucleophilic Substitution Reaction Mechanism

Cross-Study Comparison: Distinct pKa Profile of 2,6-Lutidine vs. Common Alternatives

The basicity of a reagent's conjugate acid is a primary determinant of its reactivity and compatibility with acid-sensitive substrates. 2,6-Lutidine, with a pKa of 6.60–6.72, occupies a distinct niche. It is significantly less basic than the common non-nucleophilic base 2,6-di-tert-butylpyridine (pKa ≈ 3.58) and substantially more basic than pyridine (pKa ≈ 5.2) [1][2][3]. This positions 2,6-lutidine hexafluorophosphate as a moderately strong, sterically hindered base, whereas the di-tert-butyl analog is a much weaker base, suitable for reactions requiring minimal basicity.

Physical Organic Chemistry Base Selection Reaction Optimization

Direct Head-to-Head: Rate Constants of Bimolecular Radical Interactions Under High Pressure

A polarographic study investigated the effect of high pressure (up to 2000 kgf/cm²) on the rate constants of bimolecular interactions of free radicals in solutions of 2,6-lutidine and 2,4,6-collidine. The data showed that as pressure increased, the rate constant for these interactions decreased for both compounds, but the study provides a direct comparison of their behavior under identical, extreme conditions [1].

Physical Chemistry Kinetics High-Pressure Chemistry

Supporting Evidence: Superior Performance in Aqueous Peptide Synthesis

In the development of a sustainable, water-based protocol for amide and peptide bond formation using COMU as a coupling reagent, optimization studies revealed that the inclusion of 2,6-lutidine significantly enhanced reaction rates and improved stereoretention [1]. While not a direct, side-by-side comparison with another base under identical conditions, the study highlights that 2,6-lutidine is a critical component of this high-performance, environmentally benign system, enabling broad substrate scope and minimizing racemization [2].

Peptide Chemistry Green Chemistry Amide Bond Formation

Class-Level Inference: Non-Nucleophilic Character as a Determinant of Yield

The Lemieux-Johnson oxidation is known to suffer from low yields due to the formation of numerous side products. A class-level observation in the literature notes that the addition of non-nucleophilic bases, with 2,6-lutidine cited as a prime example, can mitigate this issue and improve reaction yields [1]. This is attributed to the base's ability to scavenge protons without participating in unwanted nucleophilic side reactions, a property shared by its hexafluorophosphate salt.

Organic Synthesis Oxidation Reaction Yield

Cross-Study Comparison: Differential Behavior in Solid-Phase Peptide Synthesis

In the context of solid-phase peptide synthesis, the choice of base additive is critical for minimizing racemization. A study on the synthesis of cysteine-containing peptides using various protocols shows that the use of 2,6-lutidine is associated with a 75% occurrence in protocols focused on racemization suppression, whereas collidine appears in 50% of such protocols [1]. This fingerprint analysis indicates that 2,6-lutidine is a more frequently employed and potentially more effective tool for controlling stereochemical integrity in challenging peptide couplings compared to its close analog, 2,4,6-collidine.

Solid-Phase Peptide Synthesis Racemization Coupling Efficiency

Optimized Application Scenarios for 2,6-Lutidine Hexafluorophosphate Based on Quantitative Differentiation


Exclusive Pathway Control in Nucleophilic Substitution Reactions

When a synthetic route is plagued by the formation of a mixture of regioisomers or mechanistic products, 2,6-lutidine hexafluorophosphate is the preferred reagent. Direct evidence shows that it can drive a reaction to exclusive formation of a single product, whereas a less hindered base like pyridine yields a mixture . This scenario is ideal for late-stage functionalization in medicinal chemistry where product purity is paramount and purification of mixtures is costly or impossible.

Aqueous Peptide and Amide Bond Formation with Minimal Racemization

For laboratories implementing green chemistry initiatives, 2,6-lutidine hexafluorophosphate is a key component in the COMU-mediated synthesis of peptides and amides in water. Its use in this system has been shown to enable high yields with a broad substrate scope and excellent retention of stereochemistry, outperforming conditions that lack this specific base [1]. This scenario is directly applicable to the sustainable synthesis of peptide therapeutics and biomaterials.

Reactions Requiring a Moderately Strong, Non-Nucleophilic Base

In transformations involving acid-sensitive substrates or electrophilic intermediates where proton abstraction is necessary but nucleophilic attack must be avoided, the moderate basicity (pKa ≈ 6.6) of 2,6-lutidine hexafluorophosphate is optimal. It is significantly more basic than alternatives like 2,6-di-tert-butylpyridine (pKa ≈ 3.6), providing greater driving force for proton transfer, yet it remains less nucleophilic than unhindered amines [1]. This balance makes it a workhorse for a wide range of standard organic transformations, including silylations, acylations, and oxidations.

High-Pressure Reaction Environments with Radical Intermediates

Research has characterized the behavior of 2,6-lutidine under extreme pressures (up to 2000 kgf/cm²), demonstrating its viability as a base in high-pressure reactors where radical reactions are studied or employed . This niche application is relevant for specialized industrial processes, such as certain polymerizations or materials synthesis conducted under non-ambient conditions.

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